REACTION_CXSMILES
|
[H-].[Na+].[CH3:3]I.[Br:5][C:6]1[CH:7]=[C:8]([CH2:11][OH:12])[S:9][CH:10]=1>O1CCCC1>[Br:5][C:6]1[CH:7]=[C:8]([CH2:11][O:12][CH3:3])[S:9][CH:10]=1 |f:0.1|
|
Name
|
|
Quantity
|
737 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1.65 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
5.13 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(SC1)CO
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir the resulting mixture at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporate
|
Type
|
CUSTOM
|
Details
|
Partition the residue between water (100 mL) and dichloromethane (100 mL)
|
Type
|
EXTRACTION
|
Details
|
Extract the aqueous layer with dichloromethane (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
evaporate
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |